molecular formula C18H18ClNO4S B12193540 (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B12193540
M. Wt: 379.9 g/mol
InChI Key: ZZLVALDLGVUMEP-VMPITWQZSA-N
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Description

The compound “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common steps might include:

    Formation of the chlorophenyl intermediate: This could involve halogenation reactions to introduce the chlorine atom onto a phenyl ring.

    Synthesis of the dioxidotetrahydrothiophenyl intermediate: This might involve oxidation reactions to introduce the sulfone group.

    Coupling reactions: The intermediates are then coupled using reagents such as coupling agents or catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfone group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity. This could include its effects on enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological pathways, making it a candidate for further study in drug development.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique structure might impart specific properties to materials or serve as a catalyst in industrial reactions.

Mechanism of Action

The mechanism of action of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” lies in its specific combination of functional groups, which might impart unique chemical and biological properties. This could make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18ClNO4S

Molecular Weight

379.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO4S/c19-15-6-3-14(4-7-15)5-8-18(21)20(12-17-2-1-10-24-17)16-9-11-25(22,23)13-16/h1-8,10,16H,9,11-13H2/b8-5+

InChI Key

ZZLVALDLGVUMEP-VMPITWQZSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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